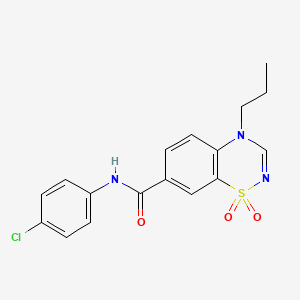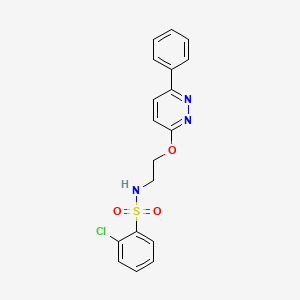![molecular formula C27H30N4O4 B14968745 2-{3-[acetyl(cyclohexyl)amino]-2-oxoquinoxalin-1(2H)-yl}-N-(4-acetylphenyl)propanamide](/img/structure/B14968745.png)
2-{3-[acetyl(cyclohexyl)amino]-2-oxoquinoxalin-1(2H)-yl}-N-(4-acetylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ACETYLPHENYL)-2-[3-(N-CYCLOHEXYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-[3-(N-CYCLOHEXYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]PROPANAMIDE typically involves multiple steps:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine with a diketone under acidic conditions to form the quinoxaline ring.
Amidation: The final step involves the coupling of the quinoxaline derivative with N-cyclohexylacetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the quinoxaline core.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions often involve reagents like sodium methoxide or potassium cyanide.
Major Products
Oxidation: Products include quinoxaline N-oxides and phenyl ketones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives depending on the reagents used.
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-[3-(N-CYCLOHEXYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ACETYLPHENYL)-3-CYCLOHEXYLPROPANAMIDE
- 4-ACETYLPHENYL N-(3-(METHYLTHIO)PHENYL)CARBAMATE
- 4-ACETYLPHENYL N-(4-METHOXYPHENYL)CARBAMATE
Uniqueness
N-(4-ACETYLPHENYL)-2-[3-(N-CYCLOHEXYLACETAMIDO)-2-OXO-1,2-DIHYDROQUINOXALIN-1-YL]PROPANAMIDE is unique due to its specific quinoxaline core and the combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted research in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C27H30N4O4 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-[3-[acetyl(cyclohexyl)amino]-2-oxoquinoxalin-1-yl]-N-(4-acetylphenyl)propanamide |
InChI |
InChI=1S/C27H30N4O4/c1-17(26(34)28-21-15-13-20(14-16-21)18(2)32)30-24-12-8-7-11-23(24)29-25(27(30)35)31(19(3)33)22-9-5-4-6-10-22/h7-8,11-17,22H,4-6,9-10H2,1-3H3,(H,28,34) |
InChI Key |
SQJXKMXPVDACIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)N2C3=CC=CC=C3N=C(C2=O)N(C4CCCCC4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methoxyphenyl)-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14968663.png)

![7-(3-Hydroxy-4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14968671.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B14968686.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide](/img/structure/B14968711.png)
![N-(3-Bromophenyl)-2-{[6-(2-acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B14968713.png)
![6-Ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968715.png)
![N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methylaniline](/img/structure/B14968726.png)

![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B14968739.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B14968751.png)
![7-(2-Propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14968757.png)

